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Abstract

The extraction of copper from its ores is a cornerstone of modern industry. While sulfuric acid
has long been the dominant lixiviant in hydrometallurgy, operational and environmental
concerns have driven the search for more efficient and sustainable alternatives.
Methanesulfonic acid (MSA), a strong, biodegradable organic acid, has emerged as a highly
promising reagent for copper leaching.[1][2][3] This guide provides a comprehensive overview
of the fundamental chemistry, key operational parameters, and detailed laboratory protocols for
the leaching of copper from both oxide and sulfide ores using MSA. We delve into the
mechanistic advantages of MSA, including the high solubility of its metal salts and its efficacy in
complex ore matrices, offering field-proven insights to bridge the gap between theoretical
understanding and practical application.[1][2][4]

The Rationale for Methanesulfonic Acid (MSA) in
Copper Hydrometallurgy
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The selection of a lixiviant is critical to the technical and economic viability of a
hydrometallurgical process. MSA presents a unique combination of chemical and physical
properties that make it an advantageous alternative to traditional mineral acids like sulfuric acid
(H2S0a).

Core Advantages of MSA:

o Strong Acidity: With a pKa of -1.9, MSA is a strong acid comparable to sulfuric acid (pKa =
-2.0), ensuring effective dissolution of acid-soluble minerals.[3][4]

» High Solubility of Metal Salts: Copper(ll) methanesulfonate exhibits significantly higher
agueous solubility (2.00 M) compared to copper(ll) sulfate (1.35 M).[4] This property is
crucial as it can prevent the precipitation of metal salts on the ore surface, which can inhibit
further leaching—a phenomenon known as passivation. The high solubility extends to many
other metal methanesulfonates, which is beneficial when dealing with complex, polymetallic
ores.[2][4][5]

o Environmental Profile: MSA is readily biodegradable, breaking down into sulfate, carbon
dioxide, and water.[1][4] It has low toxicity and a very low vapor pressure, reducing the risks
associated with volatile acid gases and improving workplace safety.[2]

o Enhanced Performance for Sulfide Ores: For refractory sulfide ores like chalcopyrite
(CuFeSz2), MSA-based systems, particularly when paired with an oxidant, have demonstrated
superior leaching kinetics and higher copper recovery compared to conventional sulfuric acid
systems.[1][6]

Comparative Insights: MSA vs. Sulfuric Acid

While sulfuric acid is inexpensive and widely available, its application has limitations.[1] The
primary drawback is the low solubility of certain sulfate salts (e.g., gypsum, anglesite), which
can lead to scaling and passivation. In contrast, the high solubility of metal methanesulfonates
minimizes these issues.[3][7] Studies have shown that for chalcopyrite, MSA with an oxidant
can achieve over 90% copper extraction, whereas sulfuric acid systems often struggle to
surpass 40% under similar conditions due to the formation of passivating layers.[5][6]

The Chemistry of Copper Leaching with MSA
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The leaching mechanism with MSA depends fundamentally on the ore mineralogy—specifically,
whether the primary copper mineral is an oxide or a sulfide.

Leaching of Copper Oxide Ores

Copper oxide ores, such as malachite (Cuz(OH)2COs) and azurite (Cus(OH)2(COs)z2), are
readily dissolved by MSA in a straightforward acid-base reaction. The acid attacks the
carbonate and hydroxide components, liberating the copper ion into solution as copper(ll)
methanesulfonate.

Reaction for Malachite: Cuz(OH)2COs3(s) + 4CHsSOsH(aq) » 2Cu(CHsS0s)2(aq) + 3H20(1) +
CO2(g)

The kinetics of this process are typically fast and are primarily influenced by factors such as
acid concentration and temperature.[4][8]

Leaching of Copper Sulfide Ores

Primary copper sulfide ores, particularly the abundant and refractory chalcopyrite (CuFeS2),
require an oxidative leaching process. The sulfide component must be oxidized to elemental
sulfur or sulfate to release the copper. MSA alone is not an oxidizing agent; therefore, it must
be paired with an oxidant like ferric ions (Fe3+), hydrogen peroxide (H202), dichromate
(Cr20727), or nitrate (NOs™).[6][9][10]

Reaction for Chalcopyrite with H202 as Oxidant: 2CuFeSz(s) + 10CH3SOsH(aq) + 17H202(aq)
— 2Cu(CHsSO0:s)2(aq) + 2Fe(CH3SO03)3(aq) + 4H2S04(aq) + 20H20(1)

A key challenge in sulfide leaching is the formation of a passivating elemental sulfur layer on
the mineral surface, which can block the lixiviant from reaching the unreacted core.[5] However,
the texture of the sulfur layer formed in MSA systems can be more porous, allowing for
continued lixiviant access.[4] The choice of oxidant is critical; H20:z is effective but requires
careful management, while ferric ions are common but can lead to the precipitation of iron
compounds like jarosite, which can also passivate the ore.[9][10]

Figure 1: Generalized leaching mechanisms for copper ores using MSA.

Key Parameters Influencing Leaching Efficiency
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Optimizing the leaching process requires a systematic understanding of the variables that
control the reaction kinetics and overall copper extraction. The dissolution process often follows
a shrinking core model, where the rate can be controlled by diffusion through a product layer or
by the chemical reaction at the surface of the unreacted core.[5][8][11]
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Parameter

Effect on Leaching Efficiency & Causality

MSA Concentration

Increases efficiency up to an optimal point.
Higher concentration provides more H* ions for
the reaction. For chalcopyrite, concentrations of
10-30 g/L are often effective.[6] Excessively high
concentrations may not significantly improve

extraction and can be uneconomical.[5][6]

Temperature

Significantly increases efficiency. Higher
temperature increases reaction kinetics. For
chalcopyrite, temperatures around 75°C have
shown high extraction rates (>90%).[5][6][9] The
activation energy (Ea) helps determine the rate-
controlling step; values >40 kJ/mol typically
indicate chemical reaction control, which is

highly temperature-dependent.[5][10][12]

Particle Size

Decreasing patrticle size increases efficiency.
Smaller particles provide a larger surface area
for the lixiviant to attack. However, the effect can
be less pronounced in chemically controlled

reactions compared to diffusion-controlled ones.

[4](8]

Oxidant Concentration

Crucial for sulfide ores. The type and
concentration of the oxidant directly impact the
rate of sulfide oxidation. For H20z2, periodic
additions can be more effective than a single
large dose, as it maintains an optimal redox
potential and prevents decomposition.[5][13] For
ferric ions, a concentration of ~5 g/L is often a

starting point.[6]
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Stirring Speed

Minor to moderate effect. Adequate agitation
ensures the suspension of particles and reduces
the thickness of the liquid film boundary layer,
but beyond a certain point, its effect diminishes,
especially if the reaction is not diffusion-
controlled.[4][8]

Solid-to-Liquid (S/L) Ratio

Impacts reagent consumption and solution
concentration. A lower S/L ratio (more liquid)
ensures sufficient lixiviant is available but results
in a more dilute pregnant leach solution (PLS). A
higher S/L ratio is more efficient in terms of
reactor volume but may lead to incomplete

leaching if reagents are depleted.

Laboratory-Scale Leaching Protocols

These protocols provide a validated starting point for laboratory investigation. All experiments

should be conducted in a well-ventilated fume hood with appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Leaching of Copper Oxide Ore (Malachite)
with MSA

Objective: To determine the copper extraction from a malachite-bearing ore using

methanesulfonic acid.

Materials & Reagents:

Representative copper oxide ore sample, pulverized to <75 um (P80).

Methanesulfonic acid (MSA), 70% solution.

Deionized (DI) water.

Jacketed glass reactor (250 mL) with overhead stirrer, reflux condenser, and temperature

probe.

© 2025 BenchChem. All rights reserved.

6/12 Tech Support


https://www.researchgate.net/publication/277938363_Leaching_of_Copper_from_Malachite_with_Methane-sulfonic_Acid
https://www.jstage.jst.go.jp/article/serdj/22/2/22_159/_article
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Heating mantle or water bath.

 Filtration apparatus (vacuum flask, Buchner funnel, filter paper).
e |CP-OES or AAS for copper analysis.

Procedure:

e Setup: Assemble the glass reactor with the overhead stirrer, condenser, and temperature
probe. Connect the jacket to a circulating water bath set to the desired temperature (e.g.,
50°C).

 Lixiviant Preparation: Prepare 100 mL of the desired MSA solution (e.g., 1.0 M) by diluting
the 70% stock solution with DI water. Safety Note: Always add acid to water.

e Leaching: Add the prepared MSA solution to the reactor and allow it to reach the set
temperature.

o Ore Addition: Add a precisely weighed amount of the pulverized ore (e.g., 5 g, for a 5% w/v
pulp density) to the reactor to start the leach test.

o Sampling: Maintain constant stirring (e.g., 400 rpm). At specified time intervals (e.g., 5, 15,
30, 60, 90, 120 minutes), withdraw a 1 mL aliquot of the slurry using a pipette. Immediately
filter the aliquot through a syringe filter to separate solids from the pregnant leach solution
(PLS).

e Analysis: Dilute the filtered PLS samples appropriately and analyze for copper concentration
using ICP-OES or AAS.

o Termination: After the final time point, turn off the heat and stirring. Filter the entire remaining
slurry to separate the final PLS from the leach residue. Wash the residue with DI water and
dry it for further characterization if needed.

o Calculation: Calculate the percentage of copper extraction (%E) at each time point using the
formula: %E = (C_t* V) / (M_ore * %Cu_ore) * 100 Where: C_t = Copper concentration in
solution at time t (g/L), V = Volume of lixiviant (L), M_ore = Initial mass of ore (g), %Cu_ore =
Copper grade of the initial ore (%).

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 4.2: Oxidative Leaching of Chalcopyrite with
MSA and H202

Objective: To determine the copper extraction from a chalcopyrite concentrate using an MSA-
H20:2 lixiviant system.

Materials & Reagents:

Chalcopyrite concentrate, pulverized to <75 um (P80).

Methanesulfonic acid (MSA), 70% solution.

Hydrogen peroxide (H2032), 30% solution.

Other equipment as listed in Protocol 4.1.

Procedure:

Setup: Use the same reactor setup as in Protocol 4.1. Set the temperature to 75°C.[5][6]

 Lixiviant Preparation: Prepare 100 mL of the desired MSA solution (e.g., 30 g/L or ~0.31 M).
[6]

e Leaching: Add the MSA solution to the reactor. Once the solution reaches 75°C, add the
weighed chalcopyrite concentrate (e.g., 1 g, for a 1% w/v pulp density).

» Oxidant Addition: This protocol uses periodic oxidant addition to maintain leaching efficiency.
[13] Add an initial aliquot of 30% H20:2 (e.g., 0.9 mL for a total of 2.7% peroxide over the
experiment).[5] Add subsequent 0.9 mL aliquots at 24-hour intervals if the experiment runs
for multiple days. Safety Note: H202 is a strong oxidant. Handle with care and avoid contact
with incompatible materials.

o Sampling & Analysis: Follow the sampling and analysis procedure from Protocol 4.1. Time
intervals may be longer (e.g., 4, 8, 24, 48, 72, 96 hours) due to the slower kinetics of
chalcopyrite leaching.[6]
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» Residue Characterization (Self-Validation): After the experiment, the dried leach residue
should be analyzed using XRD and SEM-EDS. This is a critical validation step to identify the
presence of elemental sulfur or passivating jarosite phases, which helps to explain the
observed leaching kinetics.[5][10]

Figure 2: Standard workflow for a laboratory-scale copper leaching experiment.

Post-Leaching Processing: Solvent Extraction (SX)

A significant advantage of the MSA system is its compatibility with downstream processing. The
pregnant leach solution (PLS) generated from MSA leaching can be effectively treated using
standard solvent extraction (SX) reagents. Studies have demonstrated that LIX-984N-C, a
common extractant in the copper industry, can achieve >97% copper extraction from an MSA-
based PLS.[14] The loaded organic can then be stripped with sulfuric acid to produce a
concentrated, high-purity copper sulfate electrolyte suitable for electrowinning (EW),
seamlessly integrating the MSA front-end with conventional back-end processing.[14]

Troubleshooting and Expert Insights
 Issue: Low Copper Extraction in Sulfide Ores.
o Probable Cause: Passivation by elemental sulfur or jarosite.

o Expert Insight: Confirm with residue analysis (XRD/SEM). The periodic addition of H20: is
designed to manage the redox potential and mitigate this.[13] If jarosite is forming,
controlling the pH and temperature is critical.

 Issue: High Acid Consumption.

o Probable Cause: Leaching of acid-consuming gangue minerals like carbonates (calcite,

dolomite).

o Expert Insight: Characterize the ore mineralogy thoroughly before leaching. While MSA is
effective, high carbonate content will increase operational costs for any acidic lixiviant. A
pre-leach or flotation step to remove carbonates may be economically justifiable for high-
carbonate ores.

e Issue: H202 Decomposition.
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o Probable Cause: High temperatures and the catalytic effect of certain metal ions (like iron)
can cause rapid H202 decomposition into water and oxygen, reducing its effectiveness as
an oxidant.

o Expert Insight: This is precisely why periodic or controlled addition is recommended over
adding the entire dose at the start. It maintains a steady concentration of the oxidant,
ensuring it is used for leaching rather than decomposition.

Conclusion

Methanesulfonic acid represents a significant advancement in hydrometallurgical leaching
technology. Its strong acidity, the high solubility of its metal salts, and its favorable
environmental profile position it as a powerful and versatile lixiviant for a new generation of
copper extraction processes. For oxide ores, it offers a straightforward and efficient dissolution
path. For challenging sulfide ores like chalcopyrite, MSA-based oxidative systems unlock the
potential for high copper recoveries under conditions where traditional sulfuric acid systems
falter. By understanding the core chemistry and optimizing key parameters as detailed in this
guide, researchers and professionals can effectively harness the benefits of MSA to develop
more efficient, sustainable, and economically viable copper production flowsheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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